N-cyclohexyl-N-methylmethanesulfonamide
Description
N-Cyclohexyl-N-methylmethanesulfonamide (CH3SO2N(C6H11)(CH3)) is a sulfonamide derivative characterized by a methanesulfonyl group attached to a cyclohexyl and a methyl substituent. Sulfonamides are renowned for their therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme inhibition activities .
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-cyclohexyl-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
JSEAGTZOPYHLEO-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The substituents on the sulfonamide group (R1 and R2) and the sulfonyl backbone (methane vs. benzene) critically influence molecular conformation, physicochemical properties, and biological activity.
Table 1: Key Structural Features of Selected Sulfonamides
*Note: Data for this compound is inferred from structural analogs.
Physicochemical Properties
- Crystallography: Benzenesulfonamide derivatives (e.g., N-cyclohexyl-N-methylbenzenesulfonamide) exhibit chair conformations in cyclohexyl rings and L-shaped molecular geometries with central torsion angles (e.g., C–S–N–C = 78.0°) .
- Solubility and Lipophilicity: Trifluoromethyl groups increase lipophilicity and metabolic stability compared to non-fluorinated analogs . Polar substituents (e.g., 4-cyanophenyl in ) enhance water solubility but may reduce membrane permeability .
Industrial and Therapeutic Relevance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
